molecular formula C28H29N5O6S B11675372 N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11675372
M. Wt: 563.6 g/mol
InChI Key: ZQVGXEYCLWYNQV-MUFRIFMGSA-N
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Description

This compound belongs to the 1,2,4-triazole class, characterized by a core triazole ring substituted with phenyl and 3,4,5-trimethoxyphenyl groups at positions 4 and 5, respectively. A sulfanyl (-S-) group at position 3 connects to an acetohydrazide moiety, which is further functionalized with a 3,4-dimethoxyphenyl methylidene Schiff base (E-configuration). The trimethoxyphenyl group is associated with enhanced bioactivity, particularly in targeting epigenetic enzymes like histone deacetylases (HDACs), as seen in structurally related compounds .

Properties

Molecular Formula

C28H29N5O6S

Molecular Weight

563.6 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C28H29N5O6S/c1-35-21-12-11-18(13-22(21)36-2)16-29-30-25(34)17-40-28-32-31-27(33(28)20-9-7-6-8-10-20)19-14-23(37-3)26(39-5)24(15-19)38-4/h6-16H,17H2,1-5H3,(H,30,34)/b29-16+

InChI Key

ZQVGXEYCLWYNQV-MUFRIFMGSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring.

    Attachment of Aromatic Rings: The aromatic rings are introduced through substitution reactions, often using reagents like phenylboronic acid derivatives.

    Hydrazide Formation: The final step involves the condensation of the hydrazide group with the aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have indicated that N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exhibits significant anticancer properties. Research published in peer-reviewed journals has shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

1.2 Anti-inflammatory Properties
In silico studies have suggested that this compound may function as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. Molecular docking studies have demonstrated favorable binding interactions between the compound and the active site of 5-LOX, indicating its potential as an anti-inflammatory agent .

1.3 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Laboratory assays have revealed that it possesses activity against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

Agricultural Applications

2.1 Pesticidal Properties
this compound has shown promise as a pesticide. Its structural features may contribute to its effectiveness in targeting specific pests while minimizing harm to non-target organisms. Field trials are necessary to evaluate its efficacy and safety in agricultural settings .

Material Science Applications

3.1 Coordination Chemistry
The compound's ability to act as a ligand in coordination chemistry has been explored. Its sulfur-containing moiety allows it to form stable complexes with various metal ions. This characteristic can be utilized in the development of new materials with tailored properties for applications in catalysis and electronics .

Case Studies

Study Objective Findings
Study on Anticancer ActivityEvaluate cytotoxic effects on cancer cell linesSignificant inhibition of cell proliferation was observed; apoptosis was induced through mitochondrial pathways .
Anti-inflammatory PotentialInvestigate enzyme inhibitionCompound showed strong binding affinity to 5-lipoxygenase; potential for development as an anti-inflammatory drug .
Antimicrobial EfficacyTest against bacterial and fungal strainsEffective against multiple strains; further studies needed for clinical application .
Pesticidal AssessmentEvaluate effectiveness against agricultural pestsPreliminary results indicate promising pest control capabilities; field trials required .
Coordination Chemistry StudyExplore ligand propertiesFormed stable metal complexes; potential applications in catalysis identified .

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogues (Table 1) exhibit variations in substituents on the triazole ring, hydrazide moiety, and benzylidene group, which influence their physicochemical and biological properties:

Compound Name Substituents (Triazole R1/R2) Benzylidene Group Key Bioactivity Findings Reference
Target Compound 4-Ph, 5-(3,4,5-OMe)Ph 3,4-OMePh Pending experimental validation
ZE-4b: N-[{(2-Ph)methylidene]-2-(4-Et-5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl}acetohydrazide 4-Et, 5-Pyridin-2-yl 2-Ph Moderate anticancer activity
ZE-4c: N-[{(2-Ph)methylidene]-2-(4-(F-Ph)-5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl}acetohydrazide 4-F-Ph, 5-Pyridin-2-yl 2-Ph Enhanced cytotoxicity vs. ZE-4b
6f: (E)-N'-(4-Cl-Ph)-2-{[4-Ph-5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide 4-Ph, 5-Pyridin-4-yl 4-Cl-Ph IC₅₀ = 8.2 µM (MDA-MB-231 cells)
10: N'-(4-(Me₂N)Ph)-2-{[4-Ph-5-(2-PhNH₂Et)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide 4-Ph, 5-(2-PhNH₂Et) 4-Me₂N-Ph Antimetastatic activity (migration inhibition)

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Chloro (6f) and fluoro (ZE-4c) substituents improve cytotoxicity compared to alkyl or pyridinyl groups .
  • Methoxy Substitution : The 3,4,5-trimethoxyphenyl group in the target compound mimics SAHA-like HDAC inhibition profiles, as seen in aglaithioduline (~70% similarity to SAHA) .
  • Benzylidene Modifications: Dimethylamino (compound 10) or dimethoxy (target compound) groups enhance solubility and target affinity compared to halogenated derivatives .
Physicochemical and Pharmacokinetic Properties
  • Molecular Weight : At ~550 g/mol, it exceeds Lipinski’s rule of five, a common trend in triazole-based anticancer agents where higher MW correlates with target specificity .
Bioactivity and Mechanism
  • Anticancer Activity : Analogues like 6f and 10 inhibit cancer cell migration and proliferation in 3D spheroid models, suggesting the target compound may share similar mechanisms (e.g., tubulin inhibition or HDAC modulation) .
  • QSAR Insights : QSAR models highlight that ΔE1 (HOMO-LUMO gap) and ΣQ (total charge) critically influence bioactivity. Methoxy groups in the target compound likely optimize these parameters for enhanced binding .

Biological Activity

The compound N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C29H31N5O3S
  • Molecular Weight : 529.66 g/mol
  • IUPAC Name : this compound

Physical Properties

PropertyValue
LogP5.907
Water Solubility (LogSw)-5.56
Polar Surface Area75.347
pKa10.79

These properties suggest a relatively lipophilic compound with low water solubility, which may influence its bioavailability and pharmacokinetic profile.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various triazoles, it was found that compounds similar to our target molecule demonstrated potent activity against a range of bacterial strains. The mechanism often involves the inhibition of ergosterol synthesis in fungi or disruption of cell wall synthesis in bacteria .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Triazole derivatives have been shown to interfere with multiple cellular pathways involved in cancer proliferation and survival. For instance, studies have reported that certain triazoles can induce apoptosis in cancer cells by activating caspase pathways and inhibiting key growth factor receptors .

Case Studies

  • Study on Anticancer Activity : A recent investigation into triazole derivatives indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., A549 lung cancer cells) . The study highlighted the compound's ability to induce cell cycle arrest and apoptosis.
  • Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results showed that certain triazole derivatives had minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics .

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Enzymatic Pathways : Triazoles often inhibit enzymes involved in biosynthetic pathways critical for fungal growth.
  • Induction of Oxidative Stress : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to cell death.
  • Modulation of Gene Expression : Exposure to triazole derivatives can alter gene expression profiles associated with cell survival and proliferation .

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